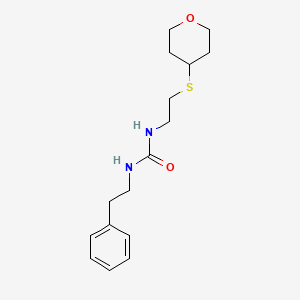

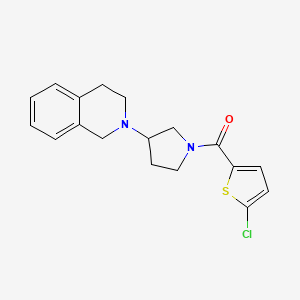

4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-phenyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-phenyloxazole is a heterocyclic compound that includes an oxazole ring, a common feature in many bioactive molecules. The presence of a sulfonyl group attached to a fluorophenyl moiety suggests potential reactivity and utility in various chemical contexts, such as the synthesis of more complex molecules or as a potential candidate for biological activity.

Synthesis Analysis

The synthesis of related oxazole compounds has been explored in various studies. For instance, the regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride as a building block indicates the potential for creating a variety of sulfonate, sulfonamide, and sulfonic acid derivatives of azole heterocycles . Similarly, the synthesis of extended oxazoles through reactions at the 2-methylene position of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole has been reported, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

Quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds provide insights into the molecular structure and stability of such molecules. Geometry optimization using density functional theory can reveal the energetically stable conformation of these compounds, which is crucial for understanding their reactivity and potential applications .

Chemical Reactions Analysis

The reactivity of the sulfonyl group in the context of oxazole compounds can lead to various chemical transformations. For example, the α-sulfonyl anion derived from oxazoles reacts with alkyl halides to give monoalkylated and dialkylated products, and optimized reductive desulfonylation can yield desulfonylated products . These reactions are indicative of the types of chemical processes that the compound 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-phenyloxazole might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related sulfonated polytriazoles, which share some structural features with the compound of interest, have been studied. These materials exhibit high molecular weights, good solubility, film-forming capabilities, and high thermal and chemical stabilities . While the specific properties of 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-phenyloxazole are not detailed in the provided papers, the properties of structurally similar compounds can provide a general idea of what to expect.

Scientific Research Applications

Fluorescent Molecular Probes

The synthesis of 2,5-Diphenyloxazoles with specific substitutions has led to the development of new fluorescent solvatochromic dyes. These compounds, with their strong solvent-dependent fluorescence, are significant in developing ultrasensitive fluorescent molecular probes for studying biological events and processes. The fluorescence-environment dependence, alongside their long emission wavelengths, high fluorescence quantum yields, and large Stokes shift, allows these compounds to serve as valuable tools in biological research for understanding complex biological mechanisms and interactions (Diwu et al., 1997).

Anticonvulsant and Antispastic Agents

Compounds structurally related to 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-phenyloxazole have been examined for their anticonvulsant activity and potential as antispastic agents. Notably, triazole derivatives with specific substitutions have shown selective antagonism of strychnine-induced convulsions, suggesting their functionality as glycine receptor agonists. This property indicates their potential use in treating spasticity, further highlighting the importance of these chemical structures in developing new therapeutic agents (Kane et al., 1994).

Light Harvesting and Nonlinear Optical Properties

The study of benzoxazole compounds with specific halogen substitutions has revealed their potential in light harvesting and as novel inhibitor molecules for Topoisomerase II enzyme. These compounds exhibit notable nonlinear optical properties, which are crucial for the development of new Dye-Sensitized Solar Cells (DSSCs) and other photovoltaic applications. Their high light harvesting efficiency indicates a promising avenue for research in energy conversion and storage technologies (Sheena Mary et al., 2019).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown excellent antibacterial activities against rice bacterial leaf blight. These compounds not only inhibit bacterial growth effectively but also enhance plant resistance against the disease. This demonstrates the potential of such chemical structures in developing new agrochemicals aimed at protecting crops from bacterial diseases, thereby contributing to agricultural productivity and food security (Shi et al., 2015).

Future Directions

properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-5-pentylsulfanyl-2-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S2/c1-2-3-7-14-26-20-19(22-18(25-20)15-8-5-4-6-9-15)27(23,24)17-12-10-16(21)11-13-17/h4-6,8-13H,2-3,7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLLLAQXMOIKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-phenyloxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2520207.png)

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)

![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)

![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)